(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
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Overview
Description
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a heterocyclic compound that features a benzodiazole ring substituted with a fluoro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
- (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
- (6-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
Uniqueness
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H10FN3 |
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Molecular Weight |
179.19 g/mol |
IUPAC Name |
(6-fluoro-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10FN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
GWDVYMJGXPRCGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1CN |
Origin of Product |
United States |
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